Civetone

Descripción general

Descripción

Civetone is a macrocyclic ketone and the primary odorous constituent of civet oil, which is derived from the African civet. It is known for its strong musky odor that becomes pleasant at extreme dilutions. This compound has been used historically in the perfume industry due to its distinctive scent .

Synthetic Routes and Reaction Conditions:

From Palm Oil Products: this compound can be synthesized from palm oil-derived products.

From Aleuritic Acid: Another method involves the preparation of this compound by a series of reactions starting from aleuritic acid, a constituent of shellac.

Industrial Production Methods:

Oxidation of Civetol: this compound can be produced by the oxidation of civetol, another constituent of civet oil.

Pyrolysis of Thorium or Yttrium Salts: this compound can also be prepared by the pyrolysis of the thorium or yttrium salts of 9-octadecene-1,18-dioic acid.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents depending on the specific substitution reaction, such as halogens or nucleophiles.

Major Products:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Alcohols and other reduced forms of this compound.

Substitution Products: Derivatives with substituted functional groups.

Aplicaciones Científicas De Investigación

Chemical Research

Civetone serves as a model compound in the study of macrocyclic ketones and their synthesis. Its unique structure allows researchers to explore various chemical reactions, including:

- Oxidation : this compound can undergo oxidation to form various derivatives using agents like potassium permanganate.

- Reduction : It can be reduced to produce alcohols and other derivatives using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Biological Studies

This compound is studied for its role as a pheromone and its effects on animal behavior. It interacts with olfactory receptors in mammals, triggering sensory signals that contribute to odor perception. Key findings include:

- Olfactory Receptor Interaction : this compound binds to specific olfactory receptors (e.g., OR5AN1), influencing gene expression related to metabolism and detoxification.

- Cell Signaling : Its binding initiates intracellular signaling pathways that affect cellular responses.

Medical Applications

Research into this compound's therapeutic properties has revealed potential uses in traditional medicine for treating respiratory ailments and rheumatic pain. Its interaction with cytochrome P450 enzymes suggests a role in drug metabolism, enhancing the understanding of its pharmacological potential.

Industrial Use

This compound is widely utilized in the perfume industry as a fragrance ingredient and fixative. It contributes to the complexity of scent profiles in various products. The International Fragrance Association (IFRA) reports that this compound is used in limited quantities (0.01–0.1 tonnes per year) within the Asia-Pacific region for fragrance formulations .

Case Study 1: Quantitative Analysis of this compound in Secretion

A study conducted on the secretion from Viverricula indica demonstrated that this compound is predominantly found in female secretions compared to males. The analysis utilized Gas Chromatography-Mass Spectrometry (GC-MS) to quantify concentrations:

| Sample Type | This compound Concentration (mg) | Normuscone Concentration (mg) |

|---|---|---|

| Male | 0.788 ± 0.138 | 52.121 ± 5.931 |

| Female | 23.614 ± 1.469 | 19.218 ± 1.584 |

This study highlights the biological significance of this compound in animal communication and reproductive behavior .

Case Study 2: Isolation and Characterization

A research project focused on isolating this compound from civet musk involved several extraction techniques, including vacuum liquid chromatography (VLC) and thin-layer chromatography (TLC). The study successfully isolated this compound with a yield of approximately 426 mg from a sample of civet musk . The characterization was performed using Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the compound's structure.

Mecanismo De Acción

Civetone is closely related to other macrocyclic ketones such as muscone and muscopyridine:

Muscone: The principal odoriferous compound found in musk, with a similar musky scent.

Muscopyridine: Another macrocyclic ketone with similar olfactory properties.

Uniqueness:

Comparación Con Compuestos Similares

- Muscone

- Muscopyridine

Civetone’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.

Actividad Biológica

Civetone, a macrocyclic ketone primarily derived from civet oil, is notable for its distinct musky odor and biological activity. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

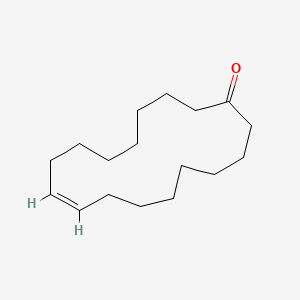

Chemical Structure and Properties

This compound (chemical formula: C17H32O) is classified as a macrocyclic ketone. Its structure allows it to interact with various biological molecules, influencing both olfactory signaling and metabolic processes. The compound's molecular weight is approximately 256.45 g/mol, and it is characterized by a strong musky scent that has made it valuable in perfumery.

This compound primarily interacts with olfactory receptors, specifically OR5AN1 and OR1A1, which are part of the human musk receptor family. These interactions trigger sensory signals processed by the brain, contributing to the compound's effectiveness as a scent component. The following table summarizes the key aspects of this compound's mechanism of action:

| Aspect | Description |

|---|---|

| Target Receptors | OR5AN1, OR1A1 |

| Biochemical Pathways | Stimulates secretion of 17β-estradiol; interacts with cytochrome P450 enzymes |

| Cellular Effects | Modulates gene expression related to metabolism and detoxification |

| Environmental Influence | Stability affected by environmental factors; used in wildlife attractants |

Biochemical Interactions

This compound has been shown to participate in various biochemical reactions due to its functional groups. It interacts with cytochrome P450 enzymes, which are crucial for metabolizing endogenous and exogenous compounds. This interaction often results in the hydroxylation of this compound, facilitating its metabolism and excretion. The modulation of gene expression related to detoxification processes can significantly impact cellular metabolism.

This compound as a Pheromone Candidate

A study published in Zoo Biology explored this compound's role as a potential pheromone in giant pandas. The research involved simultaneous choice bioassays that assessed physiological changes in response to this compound and decanoic acid:

- Methodology : Male urine samples were collected before, during, and after exposure to stimuli.

- Findings : this compound elicited a behavioral preference over control stimuli (response ratio > 0.5). Additionally, androgen levels increased significantly in one male after exposure to this compound.

- : These results suggest that this compound may motivate sexual responses in male giant pandas, highlighting its biological significance beyond olfactory signaling .

Interaction with Olfactory Receptors

Research has indicated that this compound's binding affinity for olfactory receptors can evoke emotional responses or memories when encountered in perfumes or scented products. This property underscores its utility not only in fragrance but also in potential therapeutic applications related to mood modulation and memory recall.

Pharmacokinetics

This compound is known for its pharmacokinetic properties as a synthetic musk used extensively as a perfume fixative. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are influenced by its interactions with various enzymes and proteins within the body:

- Absorption : Rapidly absorbed through the skin and mucous membranes.

- Distribution : Widely distributed due to lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted via urine after metabolic conversion.

Análisis De Reacciones Químicas

Cyclic Diacetylene Reduction (Patent US3235601A)

This method produces stereochemically pure civetone homologs through:

-

Partial reduction of cyclic diacetylenes (C₁₄-C₂₀) using:

-

Mercury-catalyzed hydration of intermediate enynes:

Key Reaction Parameters:

| Parameter | Sodium/Ammonia | Lindlar's Catalyst |

|---|---|---|

| Temperature | -78°C | 20-80°C |

| Reaction Time | 4-6 hr | 2-4 hr |

| Isomeric Purity | >95% trans | >90% cis |

| Typical Yield | 68-72% | 75-80% |

Oleic Acid Metathesis Approach

Seven-step synthesis achieving 90% (Z)-selectivity:

-

Olefin self-metathesis (Grubbs 2nd gen catalyst)

-

Bromination/dehydrobromination

-

Semi-hydrogenation (Lindlar's catalyst)

-

Dieckmann cyclization (Ti(OiPr)₄, 110°C)

Critical Stage Outcomes:

Oxidation Reactions

Reduction Pathways

-

Catalytic Hydrogenation:

-

Full saturation: this compound → Cyclopentadecane (95% yield, Pd/C 5%, 50 psi H₂)

-

-

Selective Reduction:

-

NaBH₄/EtOH: 67% alcohol formation

-

Substitution Reactions

-

Enolate Alkylation:

Z-Selective Metathesis

Ru-based catalysts enable stereoretentive macrocyclization:

text[Ru]=CHPh → [Ru]=C(cycloalkene)

-

Ru3 Catalyst Performance:

-

TON: 1,450

-

TOF: 242 hr⁻¹

-

Selectivity: 96:4 Z:E at 150°C

-

Dieckmann Cyclization Kinetics

First-order dependence on ester concentration:

textk = 2.7 × 10⁻⁴ s⁻¹ (Ti(OiPr)₄, 110°C) ΔH‡ = 24.3 kcal/mol ΔS‡ = -12.1 cal/mol·K

Comparative Reaction Analysis

| Reaction Type | Optimal Catalyst | Yield (%) | E:Z Ratio | T (°C) |

|---|---|---|---|---|

| Diacetylene Reduction | Na/NH₃ | 72 | 2:98 | -78 |

| Olefin Metathesis | Grubbs-II | 84 | 10:90 | 40 |

| Dieckmann Cyclization | Ti(OiPr)₄ | 73 | - | 110 |

| Z-Selective RCM | Ru3 | 76 | 4:96 | 150 |

Recent studies demonstrate that ruthenium-catalyzed ring-closing metathesis (RCM) outperforms classical methods in both yield (84% vs 68-73%) and stereoselectivity (96% Z vs 90%) . The development of mercury-free hydration protocols and improved Z-selective catalysts represents significant advances in this compound chemistry.

Propiedades

IUPAC Name |

(9Z)-cycloheptadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVZSBSZTMPBQR-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCCCCCCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C=C\CCCCCCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883434 | |

| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or colourless crystalline mass; Musky aroma | |

| Record name | Cycloheptadeca-9-en-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Cycloheptadeca-9-en-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

542-46-1, 74244-64-7 | |

| Record name | Civetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Cycloheptadecen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74244-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Civetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Civetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074244647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-90305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Cycloheptadecen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-9-cycloheptadecen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIVETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0K30CV1UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of civetone?

A1: this compound is represented by the molecular formula C17H30O and has a molecular weight of 250.42 g/mol.

Q2: Are there any spectroscopic data available to characterize this compound?

A2: While specific spectroscopic data isn't detailed within the provided research abstracts, various techniques like Infrared Spectroscopy [, ] and elementary analysis [] have been used to confirm the structure of this compound and its derivatives.

Q3: How is this compound typically synthesized?

A3: Several synthetic approaches to this compound exist. Traditional methods often involve Dieckmann condensation [, ]. More recently, olefin metathesis has emerged as a powerful tool for this compound synthesis, often surpassing classical methods in efficiency [, , ].

Q4: What are some notable starting materials used in this compound synthesis?

A4: Researchers have explored diverse starting materials, including oleic acid [], aleuritic acid [, ], and butadiene telomers [, ]. Palm oil products have also been investigated as potential sources for this compound production [].

Q5: Are there any benefits to using Ti-Dieckmann condensation for this compound synthesis?

A5: Yes, Ti-Dieckmann condensation offers several advantages over traditional basic Dieckmann condensation. These include milder reaction conditions (lower temperature and shorter reaction times), the use of less toxic reagents, and improved yields [, ].

Q6: What is the primary natural source of this compound?

A6: this compound is primarily found in the perineal glands of the African civet (Civettictis civetta) [, , ].

Q7: What role does this compound play in the African civet?

A7: As a key component of civet musk, this compound functions as a pheromone involved in territorial marking and attracting mates [, , ].

Q8: What is the main application of this compound?

A8: this compound's primary application is in the perfume industry. Its powerful musk-like odor makes it a highly sought-after fragrance ingredient [, , ].

Q9: What is known about the relationship between this compound's structure and its musk-like odor?

A10: Research suggests that the musk fragrance is linked to specific conformational arrangements within the macrocyclic ring []. Introducing conformational biases, such as through the incorporation of difluoromethylene (CF2) groups, can significantly influence the odor profile [].

Q10: Has this compound been investigated in relation to pheromone activity in other mammals?

A11: While this compound itself is primarily associated with the African civet, studies on giant pandas have identified it as a potential pheromone candidate []. This highlights the broader role macrocyclic ketones may play in mammalian chemical communication.

Q11: Are there any studies investigating the crystal structure of this compound?

A12: Yes, crystallographic studies have been conducted on this compound and its derivatives, including its 2,4-dinitrophenylhydrazone [, , , ]. This research has provided valuable insights into the conformation and intermolecular interactions of this macrocyclic ketone.

Q12: Are there any environmental concerns regarding this compound production or use?

A13: While the provided research doesn't delve into the specific environmental impacts of this compound, it's crucial to consider sustainable sourcing and production methods to minimize potential ecological harm. Exploring alternatives and substitutes with lower environmental footprints is also essential [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.